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molecular formula C5H4BrN3S B7817844 2-Bromo-6-methylimidazo[2,1-B][1,3,4]thiadiazole

2-Bromo-6-methylimidazo[2,1-B][1,3,4]thiadiazole

Cat. No. B7817844
M. Wt: 218.08 g/mol
InChI Key: FPEOMUHJNJUHPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08815918B2

Procedure details

5-bromo-1,3,4-thiadiazol-2-amine (1 g, 5.55 mmol, 1 eq) and chloroacetone (1.327 mL, 16.665 mmol, 3 eq) in water (24 mL) was stirred at reflux temperature overnight. More chloroacetone (1.106 mL, 13.887 mmol, 2.5 eq) was added, and heating was continued over the weekend. The reaction mixture was cooled to RT, poured into NaHCO3 (sat. sol., 43 mL) and extracted with DCM. The organic extracts were dried (MgSO4), filtered and concentrated to give a dark brown residue that was purified by flash chromatography (SiO2, DCM) affording the desired product (white solid, 0.613 g, 50%). HPLC-MS (10-95% B in 4 min at 0.5 mL+2 min 100% B, flow 0.7 mL/min): tR=4.81 min, [M+H]+ m/z 217.9; 1H NMR (300 MHz, CDCl3) δ 7.47 (s, 1H), 2.32 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.327 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
1.106 mL
Type
reactant
Reaction Step Two
Quantity
43 mL
Type
reactant
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([NH2:7])=[N:4][N:3]=1.Cl[CH2:9][C:10](=O)[CH3:11].C([O-])(O)=O.[Na+]>O>[Br:1][C:2]1[S:6][C:5]2=[N:7][C:10]([CH3:11])=[CH:9][N:4]2[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=NN=C(S1)N
Name
Quantity
1.327 mL
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
24 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.106 mL
Type
reactant
Smiles
ClCC(C)=O
Step Three
Name
Quantity
43 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
heating
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a dark brown residue that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (SiO2, DCM)

Outcomes

Product
Name
Type
product
Smiles
BrC1=NN2C(S1)=NC(=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.613 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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